

Synthesis and Characterization of Penicillamine-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Penicillamine-d3

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This guide provides a comprehensive overview of the synthesis and characterization of **Penicillamine-d3**, a deuterated analog of D-Penicillamine. This stable isotope-labeled compound is a valuable tool in analytical and pharmacokinetic research, serving as an internal standard for the precise quantification of Penicillamine in biological matrices through mass spectrometry and liquid chromatography.

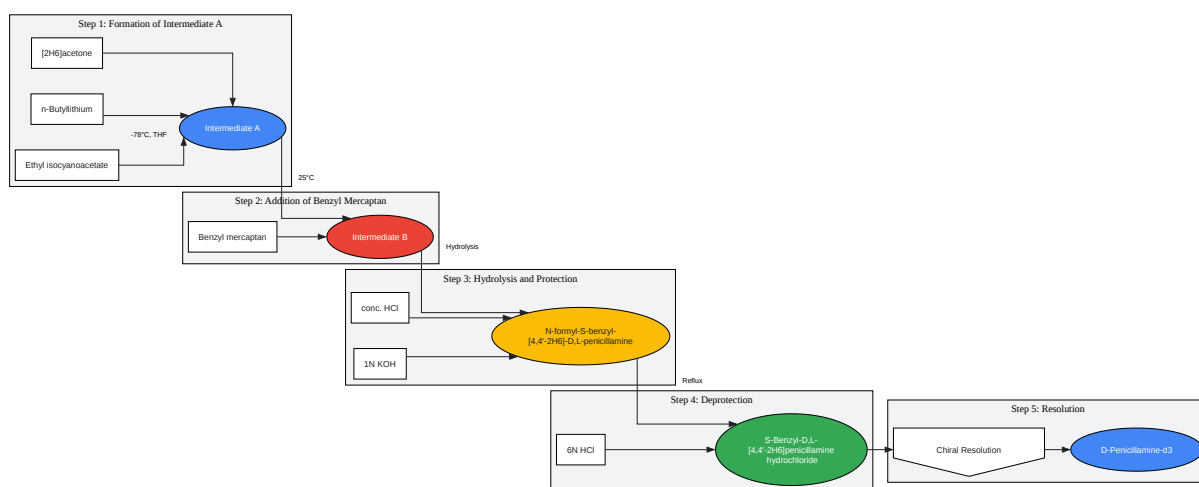
Physicochemical Properties

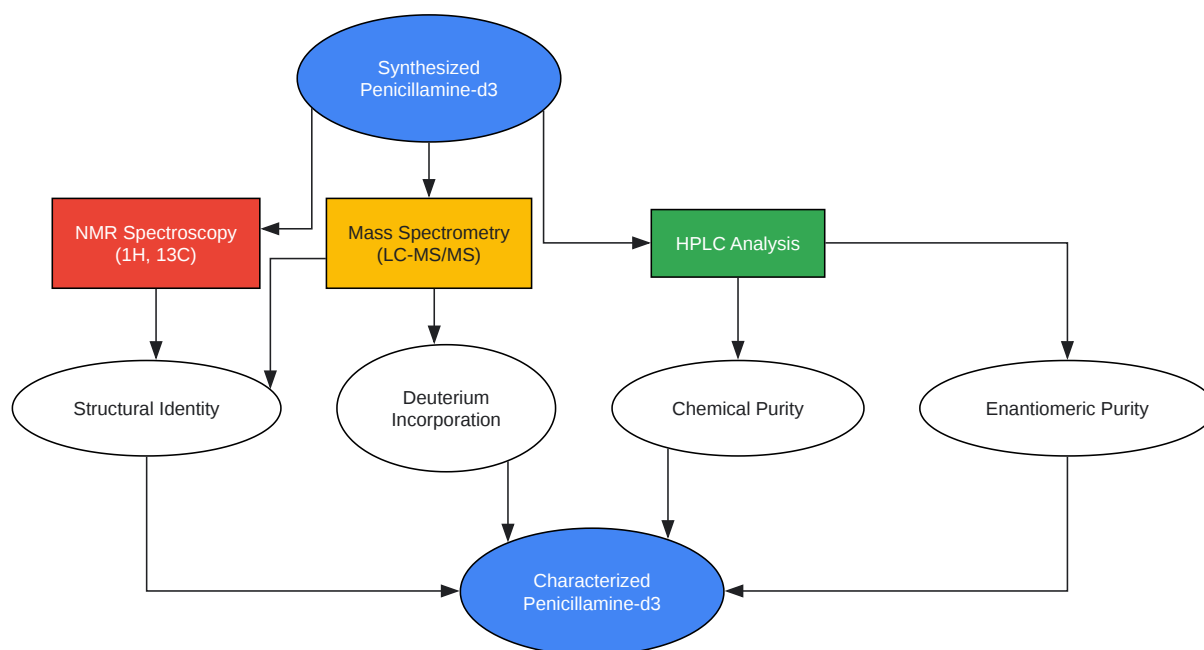
Penicillamine-d3, with the IUPAC name (2S)-2-amino-3-mercapto-3-methylbutanoic-4,4,4-d3 acid, possesses the following key properties:

Property	Value
Molecular Formula	C ₅ H ₈ D ₃ NO ₂ S
Molecular Weight	152.23 g/mol
Deuterium Incorporation	≥99%
Appearance	White or practically white, crystalline powder
Solubility	Soluble in water

Synthesis of Penicillamine-d3

The synthesis of deuterated penicillamine can be achieved through a multi-step process, adapted from the synthesis of D,L-[4,4'- $^2\text{H}_6$]penicillamine. The key step involves the use of deuterated acetone ($[\text{}^2\text{H}_6]\text{acetone}$) as the source of the deuterium atoms. The resulting product is a racemic mixture of D,L-penicillamine-d6, which can then be resolved to obtain the desired D-enantiomer. For **Penicillamine-d3**, the synthesis would ideally start with acetone-d3, though acetone-d6 is more commonly used to produce a hexadeuterated standard.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com